molecular formula C7H14ClNO3 B13891155 methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride

methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride

Cat. No.: B13891155
M. Wt: 195.64 g/mol
InChI Key: OUELYIZKDVOWCU-IBTYICNHSA-N
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Description

Methyl (3S,6R)-6-methylmorpholine-3-carboxylate hydrochloride is a chiral morpholine derivative characterized by a six-membered morpholine ring containing one oxygen atom and one nitrogen atom. The compound features a methyl ester group at the 3-position and a methyl substituent at the 6-position, with defined stereochemistry (3S,6R). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-6(4-11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

OUELYIZKDVOWCU-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1CN[C@@H](CO1)C(=O)OC.Cl

Canonical SMILES

CC1CNC(CO1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Overview

The synthesis of methyl (3S,6R)-6-methylmorpholine-3-carboxylate hydrochloride is generally achieved through multi-step reactions involving:

  • Starting from chiral amino acid derivatives, such as D-cysteine methyl ester hydrochloride.
  • Protection of sulfhydryl groups.
  • Condensation with appropriate ketone derivatives.
  • Deprotection and cyclization to form the morpholine ring.
  • Purification and isolation of stereoisomers.
  • Hydrolysis or esterification steps as needed.

This approach ensures stereochemical specificity and high yield, suitable for pharmaceutical applications.

Detailed Synthetic Route from Patent CN107056730B

The patent CN107056730B describes a synthetic method starting from D-cysteine methyl ester hydrochloride (compound I), proceeding through several key steps:

Step Description Conditions and Reagents Yield and Notes
1 Protection of sulfhydryl group by reaction with triphenylmethyl chloride to form compound II. Solvent: N,N-Dimethylformamide; Temperature: 20–25°C; Time: 48 h Yield: 97.1%; Reaction monitored by TLC; no chromatography required before next step
2 Condensation of intermediate II with bromo-3'-chlorophenyl acetone under basic conditions to form intermediate III. Base: N,N-Diisopropylethylamine; Solvent: N,N-Dimethylformamide; Temperature: 20–25°C; Time: 36 h Yield: 63.8%; Purification by column chromatography
3 Deprotection and cyclization tandem reaction using trifluoroacetic acid and triethylsilane to obtain diastereomeric intermediates IV and IV'. Solvent: Methylene chloride; Temperature: 20–25°C; Time: 2 h Diastereomers separated by column chromatography; yields 33.5% and 38.7% respectively
4 Alkaline hydrolysis of intermediates IV and IV' to obtain the target carboxylic acid derivatives V and V'. Alkaline conditions; purification by chromatography Final target compounds obtained with high stereochemical purity

Reaction Scheme Summary:

  • D-cysteine methyl ester hydrochloride → sulfhydryl protection → intermediate II
  • Intermediate II + bromo-3'-chlorophenyl acetone → condensation → intermediate III
  • Intermediate III → deprotection and cyclization → intermediates IV and IV' (diastereomers)
  • Intermediates IV and IV' → alkaline hydrolysis → target compounds V and V'

The solvents used include polar aprotic solvents such as N,N-Dimethylformamide and methylene chloride, and bases include tertiary amines like N,N-Diisopropylethylamine. The reaction temperatures are mild (20–40°C), favoring stereochemical control and minimizing side reactions.

Analytical Characterization

The intermediates and final products are characterized by:

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR and ^13C NMR spectra confirm the stereochemistry and substitution pattern.
    • Example for (3S,5S,6S)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylate methyl ester:

      ^1H NMR (CDCl3) δ: 0.84 (d, 3H), 3.04 (dd, 2H), 3.56-3.59 (m, 1H), 3.81 (s, 3H), 3.92-3.95 (m, 1H), 7.26-7.32 (m, 2H), 7.49 (d, 1H), 7.63 (s, 1H).

      ^13C NMR (CDCl3) δ: 16.8, 29.1, 52.6, 60.2, 63.4, 80.7, 123.5, 125.7, 128.1, 129.6, 134.4, 142.9, 171.1.
  • Mass Spectrometry (MS):
    • Molecular ion peaks consistent with expected molecular weights (e.g., (M+H)+ = 302.1 for intermediates).

Comparative Analysis of Preparation Methods

Aspect Method from Patent CN107056730B General Notes
Starting Material D-cysteine methyl ester hydrochloride Readily available, chiral amino acid derivative
Key Reactions Sulfhydryl protection, condensation with bromo ketone, deprotection, cyclization, hydrolysis Multi-step but efficient with high stereochemical control
Solvents N,N-Dimethylformamide, methylene chloride, trifluoroacetic acid Common solvents in organic synthesis, facilitating reaction control
Bases N,N-Diisopropylethylamine and other tertiary amines Facilitate condensation step
Temperature Mild (20–40°C) Favorable for stereochemical integrity
Purification Column chromatography to separate diastereomers Essential for obtaining pure stereoisomers
Yield High yields for protection step (97.1%), moderate for condensation (63.8%), moderate for cyclization (33.5-38.7%) Overall efficient considering stereochemical complexity
Application Quality control standards for bupropion hydrochloride impurities, pharmaceutical intermediates Method applicable for impurity synthesis and pharmaceutical research

Research Findings and Perspectives

  • The synthetic route is notable for its stereospecificity , enabling the selective preparation of the (3S,6R) isomer.
  • The use of D-cysteine methyl ester hydrochloride as a chiral starting material is advantageous due to its availability and inherent chirality.
  • The protection-deprotection strategy ensures functional group compatibility and facilitates ring closure to form the morpholine ring.
  • The method allows for efficient separation of diastereomers by chromatography, critical for obtaining enantiomerically pure compounds.
  • The approach is scalable and cost-effective , using inexpensive reagents and solvents, suitable for industrial pharmaceutical synthesis.
  • This synthetic methodology is referenced for quality control and impurity profiling in bupropion hydrochloride sustained-release formulations, underscoring its pharmaceutical relevance.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Sulfhydryl protection Triphenylmethyl chloride, DMF, 20–25°C, 48 h (S)-2-amino-3-(trityl sulfhydryl) methyl propionate (II) 97.1 TLC monitored, no chromatography needed
2 Condensation Bromo-3'-chlorophenyl acetone, DIPEA, DMF, 20–25°C, 36 h Intermediate III 63.8 Purified by column chromatography
3 Deprotection and cyclization Trifluoroacetic acid, triethylsilane, CH2Cl2, 20–25°C, 2 h Diastereomers IV and IV' 33.5–38.7 Diastereomers separated chromatographically
4 Hydrolysis Alkaline conditions Target carboxylic acid derivatives V and V' High Final purification by chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S,6R)-6-methylmorpholine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. In the case of its use in antiviral drugs, the compound interacts with viral enzymes, inhibiting their activity and preventing viral replication. The stereochemistry of the compound is crucial for its efficacy, as it determines the binding affinity and specificity to the target enzymes .

Comparison with Similar Compounds

Methyl (3S,6S)-6-(Trifluoromethyl)morpholine-3-Carboxylate Hydrochloride

  • Structure : Differs by a trifluoromethyl (-CF₃) group at position 6 instead of methyl (-CH₃) and stereochemistry (3S,6S) .
  • Molecular Formula: C₇H₁₁ClF₃NO₃ vs. C₈H₁₄ClNO₃ (target compound).
  • Stereochemical inversion at C-6 alters spatial interactions in chiral environments (e.g., enzyme binding).

(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-Carboxylic Acid

  • Structure : Substituted with a dichlorophenyl group at C-6 and a carboxylic acid (-COOH) at C-3 .
  • Key Differences :
    • The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the methyl ester.
    • The dichlorophenyl substituent introduces steric bulk and halogen-mediated interactions (e.g., van der Waals forces).

Piperidine Derivatives

(3S,6R)-6-Methylpiperidine-3-Carboxylic Acid Hydrochloride

  • Carboxylic acid functionality may limit cell permeability relative to the ester in the target compound.

Bicyclic and Complex Derivatives

(1S,3S,6R)-2-Aza-Bicyclo[2.2.1]heptane-3-Carboxylic Acid Methyl Ester Hydrochloride

  • Structure : Rigid bicyclic framework with a methyl ester .
  • Similar ester group but distinct ring system alters solubility and bioavailability.

Blasticidin S Hydrochloride

  • Structure : Complex peptidic morpholine derivative with multiple stereocenters and functional groups .
  • Key Differences: Additional amino and carbamimidoyl groups confer antimicrobial activity but increase synthetic complexity. Higher molecular weight (458.90 g/mol) limits diffusion compared to simpler morpholine derivatives.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
Methyl (3S,6R)-6-methylmorpholine-3-carboxylate; HCl C₈H₁₄ClNO₃ 207.66 Methyl ester, methyl 3S,6R
Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate HCl C₇H₁₁ClF₃NO₃ 249.61 Trifluoromethyl, ester 3S,6S
(3S,6R)-6-Methylpiperidine-3-carboxylic acid HCl C₇H₁₄ClNO₂ 179.65 Carboxylic acid, methyl 3S,6R

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Bioactivity Example Compound
Methyl ester (-COOCH₃) Moderate polarity Enhanced cell uptake Target compound
Carboxylic acid (-COOH) High polarity Improved protein binding (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid
Trifluoromethyl (-CF₃) Increased lipophilicity Metabolic stability Methyl (3S,6S)-6-(trifluoromethyl)morpholine-3-carboxylate HCl

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